molecular formula C7H15NO2 B11964959 1-(Dimethylamino)propan-2-yl acetate CAS No. 32188-28-6

1-(Dimethylamino)propan-2-yl acetate

Cat. No.: B11964959
CAS No.: 32188-28-6
M. Wt: 145.20 g/mol
InChI Key: UNAHOIFQEOHOMU-UHFFFAOYSA-N
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Description

1-(Dimethylamino)propan-2-yl acetate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 1-(Dimethylamino)-2-propanol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 1-(Dimethylamino)-2-propanol.

Scientific Research Applications

1-(Dimethylamino)propan-2-yl acetate is utilized in several scientific research fields:

    Chemistry: As an intermediate in organic synthesis, it is used to produce various compounds and materials.

    Biology: It may be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: The compound can be a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-2-propanol: The parent alcohol from which the ester is derived.

    2-(Dimethylamino)ethyl acetate: Another ester with similar functional groups.

    N,N-Dimethylisopropanolamine: A related compound with similar chemical properties.

Uniqueness

1-(Dimethylamino)propan-2-yl acetate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent alcohol and other related esters. Its applications in organic synthesis and industrial production highlight its versatility and importance in various fields.

Properties

CAS No.

32188-28-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl acetate

InChI

InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3

InChI Key

UNAHOIFQEOHOMU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC(=O)C

Origin of Product

United States

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